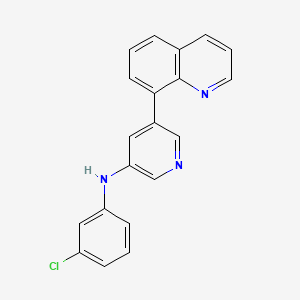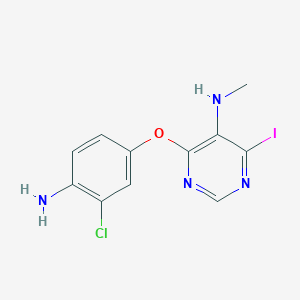
3-Pyridinamine, N-(3-chlorophenyl)-5-(8-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE is a complex organic compound that features a pyridine ring substituted with a quinoline moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through cyclization reactions.
Introduction of the Quinoline Moiety: The quinoline group is introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Substitution with Chlorophenyl Group: The final step involves the substitution of the pyridine ring with a chlorophenyl group using nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(3-BROMOPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE
- N-(3-FLUOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE
- N-(3-METHOXYPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE
Uniqueness
N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
CAS No. |
875147-06-1 |
|---|---|
Molecular Formula |
C20H14ClN3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-quinolin-8-ylpyridin-3-amine |
InChI |
InChI=1S/C20H14ClN3/c21-16-6-2-7-17(11-16)24-18-10-15(12-22-13-18)19-8-1-4-14-5-3-9-23-20(14)19/h1-13,24H |
InChI Key |
ZGWZVLXVNCWPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=CN=C3)NC4=CC(=CC=C4)Cl)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)




![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)


![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)

